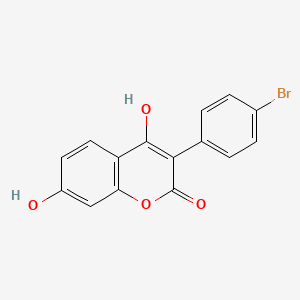
3-(4-Bromophenyl)-4,7-dihydroxychromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-4,7-dihydroxychromen-2-one is a useful research compound. Its molecular formula is C15H9BrO4 and its molecular weight is 333.137. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chiroptical Spectroscopy in Natural Product Synthesis
The use of 3-(4-Bromophenyl)-4,7-dihydroxychromen-2-one in the synthesis of natural products is highlighted by De Gussem et al. (2013). They demonstrated the application of vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) in determining the absolute configuration of a related compound used as an intermediate in natural product synthesis (De Gussem et al., 2013).
Biomedical Applications
Ryzhkova et al. (2020) explored the electrochemically induced transformation of a compound similar to this compound. They found that the synthesized compound shows promise for various biomedical applications, particularly for regulating inflammatory diseases (Ryzhkova et al., 2020).
Crystal Structure Analysis
The study of crystal structures is another application area. For instance, Iyengar et al. (2005) synthesized a compound closely related to this compound and analyzed its crystal structure using X-ray diffraction. This kind of analysis aids in understanding the molecular arrangement and potential applications of such compounds (Iyengar et al., 2005).
Photophysical Properties
Xu et al. (2014) conducted research on cyclopalladated complexes involving a similar compound, demonstrating their luminescent properties. Such studies are crucial for developing materials with specific photophysical characteristics, useful in various scientific fields (Xu et al., 2014).
Synthesis of Novel Compounds
Liu et al. (2011) developed novel compounds using a derivative of this compound, showcasing the compound's utility in synthesizing diverse chemical structures (Liu et al., 2011).
Quantum Chemical Analysis
Kavitha et al. (2018) utilized HF and DFT methods to study the vibrational spectra of a compound analogous to this compound. Such quantum chemical analyses are essential for understanding the electronic properties and reactivity of these compounds (Kavitha et al., 2018).
Antimicrobial Studies
Sampal et al. (2018) synthesized a ligand from a compound related to this compound and studied its antimicrobial properties. This research highlights the potential use of such compounds in developing new antimicrobial agents (Sampal et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 3-(4-Bromophenyl)-4,7-dihydroxychromen-2-one may also influence a range of biochemical pathways.
Result of Action
Similar compounds have been shown to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways . These compounds increase dramatically under cellular damage . This suggests that this compound may also have similar effects.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-4,7-dihydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO4/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKLFBQCPQSNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
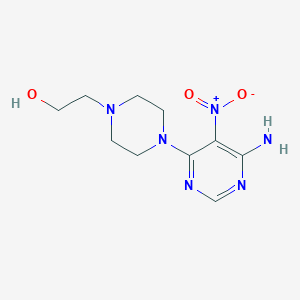
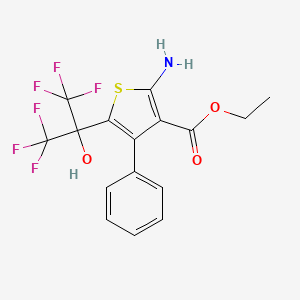
![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2448997.png)
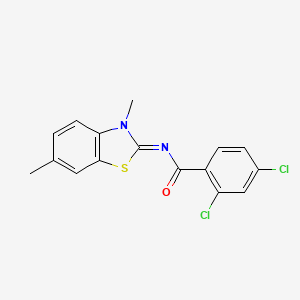
![Methyl 3-{[(4-bromophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2449000.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2449002.png)

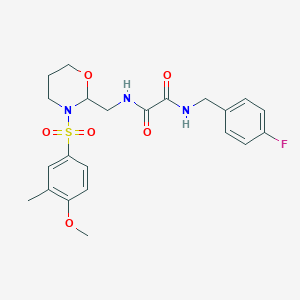

![Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2449012.png)
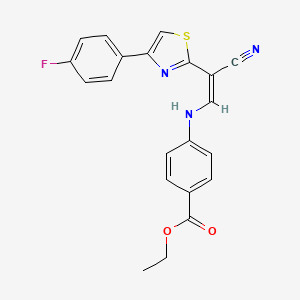

![(E)-3-Ethoxy-2-[4-(1H-pyrazol-5-ylsulfonyl)piperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2449016.png)
